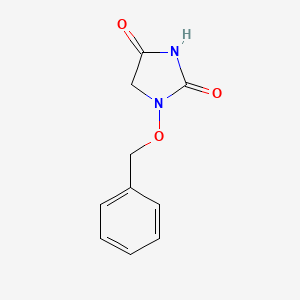
1-(benzyloxy)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzyloxy)imidazolidine-2,4-dione is a derivative of hydantoin, a heterocyclic organic compound. Hydantoins are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and other scientific fields. The 1-benzyloxy- derivative introduces a benzyloxy group to the hydantoin structure, potentially altering its chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydantoins, including 1-benzyloxy-hydantoin, can be achieved through various methods. One common approach is the Bucherer-Bergs reaction, which involves the reaction of aldehydes or ketones with potassium cyanide and ammonium carbonate in aqueous ethanol . This method is efficient and widely used for preparing substituted hydantoins.
Another method involves the use of isocyanates and urea derivatives, which cyclize under basic conditions to form hydantoins . This approach avoids the use of hazardous reagents and provides good yields.
Industrial Production Methods
Industrial production of hydantoins often employs scalable and environmentally friendly methods. Mechanochemical synthesis, which involves the use of mechanical force to drive chemical reactions, has been explored for the preparation of hydantoins . This method offers advantages such as reduced solvent use and energy efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(benzyloxy)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the hydantoin ring.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carbonyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(benzyloxy)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Some hydantoin derivatives are used as anticonvulsants and muscle relaxants.
Wirkmechanismus
The mechanism of action of hydantoin, 1-benzyloxy- involves its interaction with molecular targets and pathways. For example, hydantoin derivatives like phenytoin exert their effects by blocking voltage-dependent sodium channels, thereby limiting repetitive firing of action potentials . This mechanism is crucial for their anticonvulsant activity.
Vergleich Mit ähnlichen Verbindungen
1-(benzyloxy)imidazolidine-2,4-dione can be compared with other similar compounds such as:
Phenytoin: An anticonvulsant used to treat epilepsy.
Nitrofurantoin: An antibacterial drug.
Dantrolene: A muscle relaxant used to treat malignant hyperthermia.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
30204-15-0 |
|---|---|
Molekularformel |
C10H10N2O3 |
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
1-phenylmethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c13-9-6-12(10(14)11-9)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) |
InChI-Schlüssel |
JNXBMCGJPHLPRV-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=O)N1OCC2=CC=CC=C2 |
Kanonische SMILES |
C1C(=O)NC(=O)N1OCC2=CC=CC=C2 |
Key on ui other cas no. |
30204-15-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















